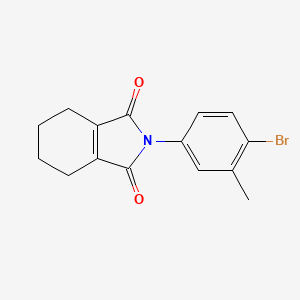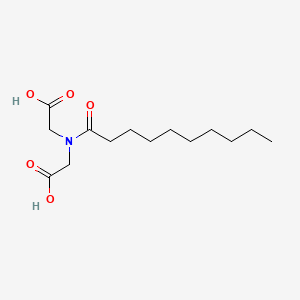
Acetyl carboxymethyl caproyl glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of acetyl carboxymethyl caproyl glycine involves several steps. One common method is the alkylation of glycine equivalents with 1,2-electrophiles . This process can be carried out using various reagents and conditions, such as the use of acetic anhydride and glycine in water . The reaction mixture is stirred vigorously until the glycine is almost completely dissolved, and then acetic anhydride is added in one portion. The solution is then placed in a refrigerator to effect complete crystallization .
Análisis De Reacciones Químicas
Acetyl carboxymethyl caproyl glycine can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in the acetyl-CoA pathway, which involves the conversion of H2 and CO2 to formate, acetate, and pyruvate under mild hydrothermal conditions . This pathway is catalyzed by transition metal minerals that can activate H2 and CO2 by chemisorption . Additionally, the compound can form acyl-CoA thioesters, which are chemically reactive and can participate in various metabolic processes .
Aplicaciones Científicas De Investigación
Acetyl carboxymethyl caproyl glycine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in the glycine cleavage system, which is involved in the metabolism of glycine and other amino acids . In industry, it is used in the production of cosmetics and personal care products due to its skin and hair conditioning properties .
Mecanismo De Acción
The mechanism of action of acetyl carboxymethyl caproyl glycine involves its participation in various metabolic pathways. For example, in the acetyl-CoA pathway, it catalyzes the first committed step in fatty acid biosynthesis by transferring a carboxyl anion to acetyl-CoA, yielding malonyl-CoA . This process is essential for the synthesis and maintenance of cellular membranes . Additionally, the compound can form acyl-CoA thioesters, which are involved in the regulation of various cellular processes, including gene transcription and protein activity .
Comparación Con Compuestos Similares
Acetyl carboxymethyl caproyl glycine can be compared with other amino acid alkyl amides, such as lauroyl lysine and sodium lauroyl glutamate . These compounds also function as skin and hair conditioning agents and surfactants in personal care products . this compound is unique due to its specific molecular structure and its ability to participate in the acetyl-CoA pathway . Other similar compounds include capryloyl glycine, which is the N-acylation product of glycine with caprylic acid chloride .
Propiedades
Número CAS |
72297-47-3 |
|---|---|
Fórmula molecular |
C14H25NO5 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
2-[carboxymethyl(decanoyl)amino]acetic acid |
InChI |
InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15(10-13(17)18)11-14(19)20/h2-11H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
MXAWMJKSLZYLSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


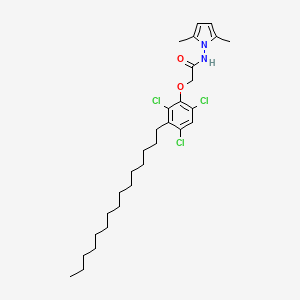
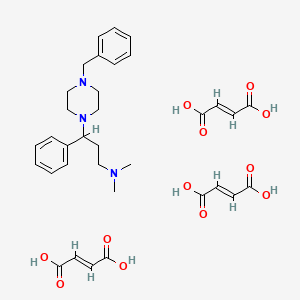

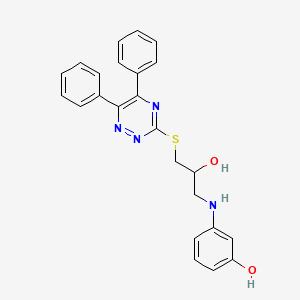


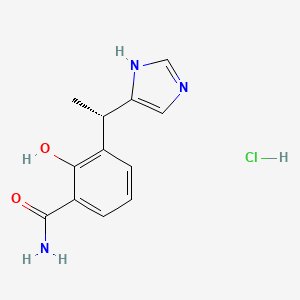
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)
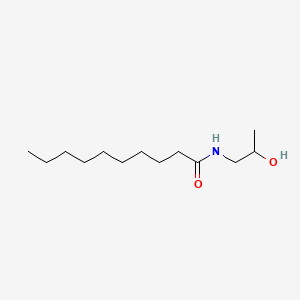
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)
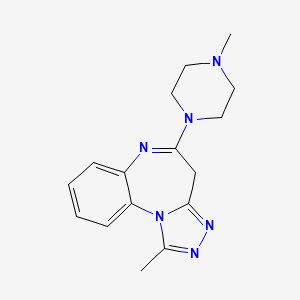
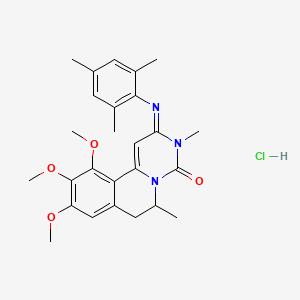
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
